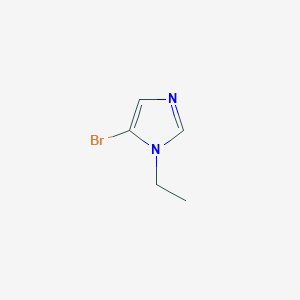
5-bromo-1-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-ethyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-1H-imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-bromo-1-ethyl-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions can introduce hydroxyl, carbonyl, or carboxyl groups.
- Reduction reactions typically yield dehalogenated imidazoles.
Applications De Recherche Scientifique
Chemistry: 5-bromo-1-ethyl-1H-imidazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its imidazole core is a common motif in many bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-1-ethyl-1H-imidazole depends on its specific application. In enzyme inhibition, the compound typically binds to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The bromine atom and ethyl group contribute to the binding affinity and specificity of the compound for its target enzyme.
Comparaison Avec Des Composés Similaires
1-ethyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-1-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-methyl-5-bromo-1H-imidazole: Similar brominated imidazole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 5-bromo-1-ethyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and binding properties. This makes it a valuable compound for various chemical, biological, and industrial applications.
Propriétés
Formule moléculaire |
C5H7BrN2 |
|---|---|
Poids moléculaire |
175.03 g/mol |
Nom IUPAC |
5-bromo-1-ethylimidazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
Clé InChI |
CTBFJAOANZNOQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


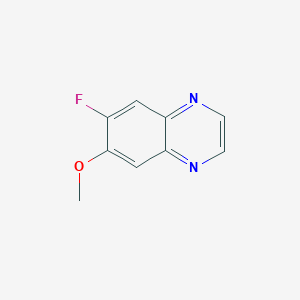
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)
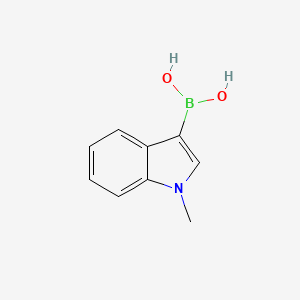


![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
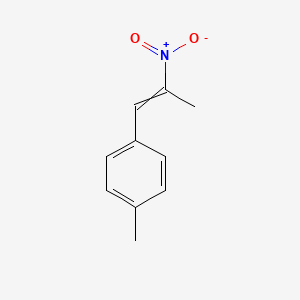
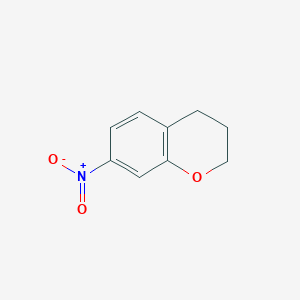
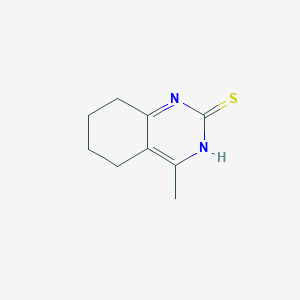

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
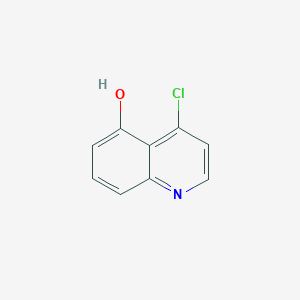
![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)
